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molecular formula C13H16BrNO B8467998 1-Acetyl-5-(2-bromopropyl)indoline CAS No. 160968-93-4

1-Acetyl-5-(2-bromopropyl)indoline

Cat. No. B8467998
M. Wt: 282.18 g/mol
InChI Key: VXMBWCZNFVIZAQ-UHFFFAOYSA-N
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Patent
US05387603

Procedure details

To a solution of 1-acetyl-5-(2-bromopropionyl)indoline (210 g) in trifluoroacetic acid (700 ml) was added triethylsilane (190 g) over a period of 30 minutes with stirring under ice cooling, the mixture was stirred for 30 minutes under ice cooling, and then for 1 hour at room temperature. After the reaction mixture was concentrated under reduced pressure, the residue was poured into water (2 l), and to the mixture was added hexane (500 ml) and stirred. The precipitates were collected by filtration, washed with hexane, and recrystallized from ethyl acetate-hexane to give 153 g of 1-acetyl-5-(2-bromopropyl)indoline melting at 124°-126° C.
Name
1-acetyl-5-(2-bromopropionyl)indoline
Quantity
210 g
Type
reactant
Reaction Step One
Quantity
190 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([C:13](=O)[CH:14]([Br:16])[CH3:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2].C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[C:1]([N:4]1[C:12]2[C:7](=[CH:8][C:9]([CH2:13][CH:14]([Br:16])[CH3:15])=[CH:10][CH:11]=2)[CH2:6][CH2:5]1)(=[O:3])[CH3:2]

Inputs

Step One
Name
1-acetyl-5-(2-bromopropionyl)indoline
Quantity
210 g
Type
reactant
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)C(C(C)Br)=O
Name
Quantity
190 g
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
700 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
with stirring under ice cooling
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes under ice cooling
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into water (2 l)
ADDITION
Type
ADDITION
Details
to the mixture was added hexane (500 ml)
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The precipitates were collected by filtration
WASH
Type
WASH
Details
washed with hexane
CUSTOM
Type
CUSTOM
Details
recrystallized from ethyl acetate-hexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(=O)N1CCC2=CC(=CC=C12)CC(C)Br
Measurements
Type Value Analysis
AMOUNT: MASS 153 g
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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